molecular formula C12H18BrClFN B8124692 N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B8124692
M. Wt: 310.63 g/mol
InChI Key: YCBTUGDAFANBFH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride is a chemical compound that features a benzylamine structure substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-fluorobenzyl chloride and N,2-dimethylpropan-1-amine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts and Reagents: A base such as triethylamine is used to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The benzylamine moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the amine functionality.

Scientific Research Applications

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers use this compound to study the effects of halogenated benzylamines on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzyl alcohol: This compound shares the benzyl structure with bromine and fluorine substituents but has a hydroxyl group instead of an amine.

    2-Bromo-4-fluorobenzyl chloride: Similar in structure but with a chloride group, it is often used as a starting material for synthesizing the target compound.

    N-(2-bromo-4-fluorobenzyl)-N-methylpropan-1-amine: A closely related compound with a different substitution pattern on the amine group.

Uniqueness

N-(2-bromo-4-fluorobenzyl)-N,2-dimethylpropan-1-amine hydrochloride is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-bromo-4-fluorophenyl)methyl]-N,2-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN.ClH/c1-9(2)7-15(3)8-10-4-5-11(14)6-12(10)13;/h4-6,9H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBTUGDAFANBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)CC1=C(C=C(C=C1)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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